1-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid
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Description
The compound “1-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been used to create bioactive molecules with target selectivity .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylation .Mechanism of Action
While the specific mechanism of action for “1-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid” is not available, pyrrolidine derivatives are known to interact with various biological targets. For instance, pyrrolidine is a component of many biologically active molecules, both natural and synthetic, including approved drugs .
Future Directions
The pyrrolidine scaffold continues to be of great interest in drug discovery due to its versatility and the wide range of biological activities of its derivatives . Future directions may include the design of new pyrrolidine compounds with different biological profiles , and further exploration of cell death pathways activated by combination treatments .
Properties
IUPAC Name |
1-pyrrolidin-2-ylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8(3-4-8)6-2-1-5-9-6/h6,9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWWHAJMUXPYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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